molecular formula C6H4Br2FN B1409942 3,6-Dibromo-2-fluoroaniline CAS No. 1804931-55-2

3,6-Dibromo-2-fluoroaniline

Cat. No. B1409942
CAS RN: 1804931-55-2
M. Wt: 268.91 g/mol
InChI Key: CUILDDBNESQPKG-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluoroaniline is a chemical compound with the empirical formula C6H4Br2FN . It is a solid substance and is used in the synthesis of various other compounds .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 268.91 . Unfortunately, other specific physical and chemical properties are not detailed in the available resources.

Safety and Hazards

3,6-Dibromo-2-fluoroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Relevant Papers

  • A paper titled “Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline” discusses the Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of 2,6-dibromo-3-chloro-4-fluoroaniline. It also presents quantum chemical calculations of the optimized molecular structure, energies, nonlinear optical (NLO) analysis, molecular surfaces, and vibrational analysis of this substance .
  • Another paper titled “The crystal structure of 2,6-dibromo-4-fluoroaniline, C6H4Br2FN” provides information about the crystal structure of 2,6-dibromo-4-fluoroaniline .

properties

IUPAC Name

3,6-dibromo-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUILDDBNESQPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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